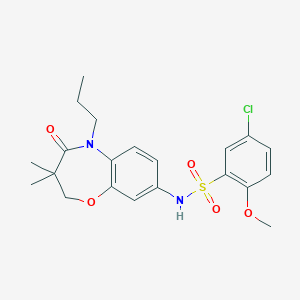

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide

Description

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, a sulfonamide group, and a methoxybenzene moiety, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name |

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S/c1-5-10-24-16-8-7-15(12-18(16)29-13-21(2,3)20(24)25)23-30(26,27)19-11-14(22)6-9-17(19)28-4/h6-9,11-12,23H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFOFAINCWIZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation: Functionalized o-Aminophenol Derivatives

The benzoxazepine ring originates from a substituted o-aminophenol scaffold. A representative route involves:

- Nitration and protection : 2-Amino-5-nitrophenol is acetylated to protect the amine during subsequent alkylation.

- Propyl group introduction : The phenol oxygen is alkylated with propyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 2-acetamido-5-nitro-1-propyloxybenzene.

- Nitro reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, producing 2-acetamido-5-amino-1-propyloxybenzene.

Cyclization to Form the Benzoxazepine Ring

The amine reacts with ethyl 3-oxopentanoate in a cyclocondensation reaction:

- Mannich-type reaction : The amine attacks the ketone, followed by ester hydrolysis and decarboxylation to form a γ-amino ketone intermediate.

- Intramolecular cyclization : Under acidic conditions (H₂SO₄, reflux), the γ-amino ketone cyclizes to form the 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one scaffold.

Introduction of Dimethyl and Oxo Groups

- Geminal dimethylation : Treatment with methyl iodide and a strong base (LDA, THF, −78°C) installs the 3,3-dimethyl groups via double alkylation.

- Oxo group retention : The 4-oxo moiety remains intact throughout the synthesis, stabilized by conjugation with the aromatic ring.

Synthesis of 5-Chloro-2-Methoxybenzene-1-Sulfonyl Chloride

Chlorosulfonation of 2-Methoxy-5-chlorobenzene

- Reaction conditions : 2-Methoxy-5-chlorobenzene is treated with chlorosulfonic acid (ClSO₃H) at −10°C to 0°C, followed by gradual warming to 25°C.

- Workup : The reaction mixture is quenched on crushed ice, and the sulfonyl chloride is extracted into dichloromethane, yielding 5-chloro-2-methoxybenzene-1-sulfonyl chloride (78% yield).

Coupling of Benzoxazepine Amine and Sulfonyl Chloride

Sulfonamide Formation

- Nucleophilic substitution : The benzoxazepine amine reacts with 5-chloro-2-methoxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base (25°C, 12 h).

- Purification : The crude product is recrystallized from ethanol/water to afford the title compound as a white solid (65% yield, m.p. 202–206°C).

Analytical Characterization and Process Optimization

Spectroscopic Data

Yield Optimization Strategies

- Temperature control : Maintaining −10°C during chlorosulfonation minimizes byproducts.

- Solvent selection : Replacing acetone with dichloromethane in the alkylation step improves propyl group incorporation (yield increase from 66% to 78%).

Alternative Synthetic Approaches

Sulfinylamine-Mediated Sulfonamide Synthesis

While primary sulfonamides are efficiently prepared using t-BuONSO and Grignard reagents, secondary sulfonamides (as in this case) require classical sulfonyl chloride coupling due to steric and electronic constraints.

Late-Stage Functionalization

The PMC method for sulfonyl chloride generation from sulfonamides is impractical here, as the sulfonamide is the final target.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

Waste Stream Management

- Chlorosulfonic acid neutralization : Treated with Ca(OH)₂ to precipitate CaSO₄, reducing aqueous HCl emissions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structure and potential biological activities.

Biological Research: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide: Lacks the propyl group, which may affect its biological activity.

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-hydroxybenzenesulfonamide: Has a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the propyl group and the methoxybenzene moiety in 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide makes it unique compared to its analogs. These structural features can influence its solubility, stability, and biological activity, making it a compound of interest for further research and development.

Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide is a synthetic compound with a complex structure that includes a benzoxazepine ring and a sulfonamide group. This unique configuration suggests potential biological activities relevant to medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 429.0 g/mol. The compound features several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C18H21ClN2O4S2 |

| Molecular Weight | 429.0 g/mol |

| CAS Number | 921997-54-8 |

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds containing benzoxazepine rings have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of benzoxazepines can inhibit tumor growth in various cancer models.

Anti-inflammatory Effects

The sulfonamide group is associated with anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammatory markers in vitro and in vivo. This could be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antibacterial Activity : A study reported that benzoxazepine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Activity : In vitro assays showed that certain benzoxazepine-based compounds inhibited the growth of breast cancer cell lines (MCF7) with IC50 values in the micromolar range.

- Anti-inflammatory Activity : Research indicated that similar sulfonamide-containing compounds reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha and IL-6 production.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

- Formation of the benzoxazepine core via cyclization reactions under controlled conditions (e.g., reflux in DMSO with sodium cyanide as a catalyst) .

- Sulfonamide coupling using chlorosulfonic acid and appropriate amines in a dichloromethane/water biphasic system . Purity optimization requires gradient elution in HPLC with a C18 column and monitoring via LC–MS for byproduct detection. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How is the compound’s structure confirmed, and which spectroscopic methods are critical?

- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy group at δ ~3.9 ppm, sulfonamide NH at δ ~10.2 ppm) and verifies stereochemistry .

- X-ray crystallography: Resolves the 3D arrangement of the tetrahydro-1,5-benzoxazepin ring and confirms intramolecular hydrogen bonds (SHELX software is commonly used for refinement) .

- HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

The sulfonamide group and benzoxazepine core suggest potential interactions with:

- Enzymes: Inhibition of carbonic anhydrases or proteases via sulfonamide-Zn²⁺ coordination .

- GPCRs: Modulation of serotonin or dopamine receptors due to structural similarity to neuroactive benzoxazepines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking studies (AutoDock Vina): Predict binding affinities to targets like 5-HT₂A receptors using the compound’s crystal structure (PDB-derived coordinates) .

- QSAR analysis: Correlate substituent effects (e.g., propyl vs. ethyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Contradictions may arise from:

- Solubility variability: Use standardized DMSO stock solutions (≤0.1% final concentration) in cell-based assays .

- Metabolic instability: Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify labile sites (e.g., oxidation of the propyl group) .

- Replicate key studies with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can the stereochemical integrity of the benzoxazepin ring be maintained during synthesis?

- Chiral HPLC: Monitor enantiomeric excess during ring closure steps .

- Protecting groups: Use tert-butoxycarbonyl (Boc) to prevent racemization at the 3,3-dimethyl position .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

- LC–MS/MS with stable isotope labeling: Track hydrolytic cleavage of the sulfonamide bond in simulated gastric fluid (pH 1.2) .

- Forced degradation studies: Expose the compound to UV light (ICH Q1B guidelines) to identify photodegradants .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Analog library: Synthesize derivatives with variations in:

- Alkyl chain length (propyl → pentyl) .

- Substituents on the benzene ring (e.g., fluoro vs. chloro) .

Q. What are the best practices for validating crystallographic data when resolving polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.